![molecular formula C14H18N2O3 B1393693 tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate CAS No. 903556-81-0](/img/structure/B1393693.png)
tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate”, involves various methods. For instance, a simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate” is C14H18N2O3 . The molecular weight is 262.3 g/mol.Scientific Research Applications
Medicinal Chemistry
Compounds similar to tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate have been used in medicinal chemistry for their biological activity. For example, some compounds enhance the slow inactivation of voltage-gated sodium channels and regulate proteins like CRMP2 .
Synthesis of Antibiotics
Related compounds have been utilized as intermediates in the synthesis of antibiotics such as ceftolozane . This suggests that our compound could also serve as an intermediate in the synthesis of other antibiotics or pharmaceuticals.
Precursor to Natural Products
Similar tert-butyl substituted compounds have been synthesized as potential precursors to biologically active natural products . It’s possible that tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate could also be a precursor to certain natural products with biological activity.
Organic Synthesis
The tert-butyl group is often introduced into various molecular frameworks to influence their properties and reactivity. The compound might be used in organic synthesis to create novel molecules with unique properties .
properties
IUPAC Name |
tert-butyl N-[(2-methyl-1,3-benzoxazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-16-11-7-10(5-6-12(11)18-9)8-15-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNDLOCCTYCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176495 | |
Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
903556-81-0 | |
Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903556-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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